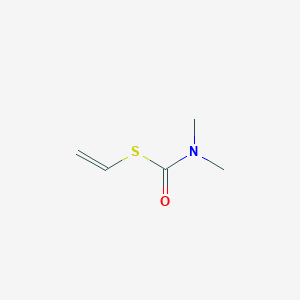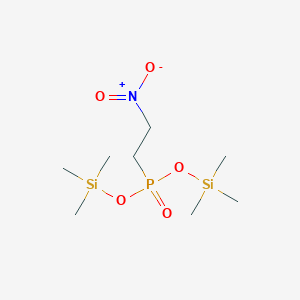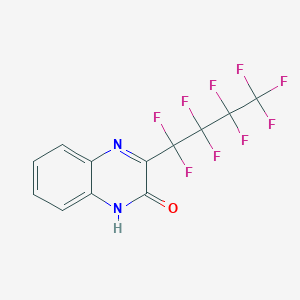
3-(Nonafluorobutyl)quinoxalin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Nonafluorobutyl)quinoxalin-2(1H)-one is a fluorinated derivative of quinoxalin-2(1H)-one. This compound is of significant interest due to its unique chemical properties and potential applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The presence of the nonafluorobutyl group imparts distinct characteristics, such as increased lipophilicity and stability, making it a valuable compound for research and development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Nonafluorobutyl)quinoxalin-2(1H)-one typically involves the functionalization of quinoxalin-2(1H)-one at the C-3 position. One common method is the direct C-3 functionalization via C–H bond activation. This process can be achieved using various reagents and catalysts, including transition metals or metal-free conditions. For instance, a visible-light-promoted direct C3 alkylation using unactivated alkyl iodides has been reported .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of environmentally benign and sustainable protocols, such as metal-free methodologies, is preferred to minimize environmental impact and reduce production costs .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Nonafluorobutyl)quinoxalin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoxalin-2(1H)-one derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The nonafluorobutyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions include various functionalized quinoxalin-2(1H)-one derivatives, which can be further utilized in different applications, such as pharmaceuticals and materials science .
Wissenschaftliche Forschungsanwendungen
3-(Nonafluorobutyl)quinoxalin-2(1H)-one has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 3-(Nonafluorobutyl)quinoxalin-2(1H)-one involves its interaction with specific molecular targets and pathways. The nonafluorobutyl group enhances the compound’s ability to penetrate cell membranes and interact with intracellular targets. This interaction can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoxalin-2(1H)-one: The parent compound without the nonafluorobutyl group.
3-Benzoylquinoxalin-2(1H)-one: A derivative with a benzoyl group at the C-3 position.
3-Acylated quinoxalin-2(1H)-ones: Compounds with acyl groups at the C-3 position.
Uniqueness
3-(Nonafluorobutyl)quinoxalin-2(1H)-one is unique due to the presence of the nonafluorobutyl group, which imparts distinct properties such as increased lipophilicity, stability, and potential for diverse applications. This makes it a valuable compound for research and development in various fields .
Eigenschaften
CAS-Nummer |
89995-30-2 |
|---|---|
Molekularformel |
C12H5F9N2O |
Molekulargewicht |
364.17 g/mol |
IUPAC-Name |
3-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)-1H-quinoxalin-2-one |
InChI |
InChI=1S/C12H5F9N2O/c13-9(14,10(15,16)11(17,18)12(19,20)21)7-8(24)23-6-4-2-1-3-5(6)22-7/h1-4H,(H,23,24) |
InChI-Schlüssel |
VQBBBEAXIATMNP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)NC(=O)C(=N2)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


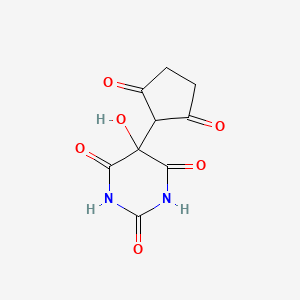
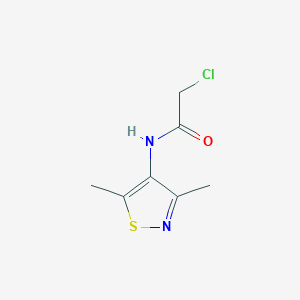

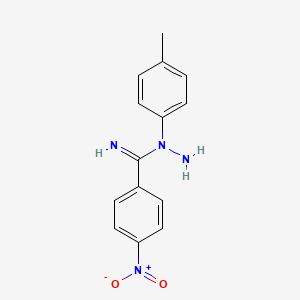
![Acetic acid;3-[hydroxy(dimethyl)silyl]propyl acetate](/img/structure/B14396628.png)
![[2,2-Dimethoxy-1-(propylsulfanyl)ethyl]benzene](/img/structure/B14396637.png)
![N,N'-[Decane-1,10-diylbis(sulfanediyl-1,3,4-thiadiazole-5,2-diyl)]dipropanamide](/img/structure/B14396639.png)
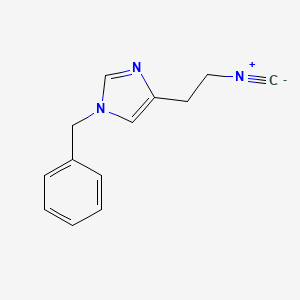
![tert-Butyl [2-(piperidin-1-yl)-2-sulfanylideneethyl]carbamate](/img/structure/B14396642.png)
![4-[(3-Nitro-2-oxo-2H-1-benzopyran-4-yl)amino]benzonitrile](/img/structure/B14396649.png)
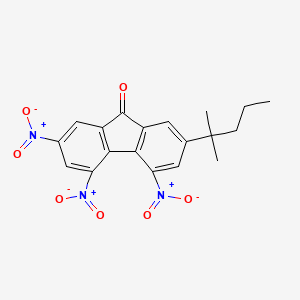
![1-[(2-Bromo-4,5-dimethoxyphenyl)methyl]-7-methoxyisoquinolin-8(2H)-one](/img/structure/B14396671.png)
